molecular formula C21H20ClN5O3 B2494133 7-(4-CHLOROPHENYL)-2-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE CAS No. 538319-36-7

7-(4-CHLOROPHENYL)-2-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B2494133
CAS No.: 538319-36-7
M. Wt: 425.87
InChI Key: HJGYODTVNGRNAC-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a fused heterocyclic core. Its structure includes a 4-chlorophenyl group at position 7, a 3,4-dimethoxyphenyl group at position 2, and a methyl group at position 3.

Properties

IUPAC Name

7-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3/c1-11-17(19(23)28)18(12-4-7-14(22)8-5-12)27-21(24-11)25-20(26-27)13-6-9-15(29-2)16(10-13)30-3/h4-10,18H,1-3H3,(H2,23,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGYODTVNGRNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=CC=C(C=C4)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-CHLOROPHENYL)-2-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a suitable triazole intermediate, followed by its reaction with a chlorophenyl derivative and a dimethoxyphenyl derivative under specific conditions to form the desired triazolopyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-CHLOROPHENYL)-2-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The compound can undergo substitution reactions, where substituents on the aromatic rings can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

7-(4-CHLOROPHENYL)-2-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of 7-(4-CHLOROPHENYL)-2-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Analog Compounds

Compound Name Substituents (Positions) Bioactivity/Application Reference ID
7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (4a) 4-Cl-C₆H₄ (7), 1H-indol-3-yl (5) Antimicrobial (synthesis focus)
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-... (tetrahydro derivative) 2-Cl-C₆H₃ (5), CH₂Cl (7), SMe (2) Biologically active scaffold
Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2,4-(OMe)₂-C₆H₃ (7), C₆H₅ (5) Agrochemical intermediate
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]hydrazones (5d, 5k) Quinazoline-pyrazole hybrids Antifungal (vs.小麦赤霉菌, 苹果腐烂菌)

Structural and Functional Insights

  • Chlorophenyl vs. Dimethoxyphenyl Groups : The 4-chlorophenyl group in the target compound may enhance lipophilicity compared to the 3,4-dimethoxyphenyl group, which introduces polar methoxy groups. This difference could affect membrane permeability in biological systems .
  • Carboxamide vs. This may improve target binding in enzyme inhibition .
  • Methyl vs.

Physicochemical Properties

Property Target Compound 4a () Ethyl Derivative ()
Molecular Weight ~478 g/mol (estimated) 423.86 g/mol 449.48 g/mol
Melting Point Not reported Not reported 243–245°C (tetrahydroimidazo analog)
Solubility Likely low (lipophilic substituents) Low (DMF/EtOH recrystallization) Moderate (ester group enhances polarity)

Biological Activity

The compound 7-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide represents a significant class of heterocyclic compounds known for their diverse biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of the compound involves several steps starting from readily available precursors. The key steps typically include:

  • Formation of Triazole Ring : The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution Reactions : The introduction of the chlorophenyl and dimethoxyphenyl groups is achieved through electrophilic substitution methods.
  • Final Carboxamide Formation : The carboxamide functionality is introduced by reacting the intermediate with appropriate amines.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Anticancer Activity

This compound has demonstrated significant anticancer properties against several cancer cell lines. For instance:

  • IC50 Values : In studies involving human colon carcinoma (HCT-116) cells, the compound exhibited an IC50 value ranging from 0.12 mg/mL to 0.81 mg/mL depending on structural modifications made to the base compound .
CompoundStructureIC50 (mg/mL)
7aNA0.12
7gNA0.12
7dNA0.81

The proposed mechanism of action for the anticancer effects includes:

  • Inhibition of Histone Deacetylases (HDACs) : The compound acts as a potent HDAC inhibitor, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
  • Induction of Apoptosis : Studies have shown that treatment with this compound results in increased apoptosis in cancer cells through mitochondrial pathways .

Case Studies

A recent case study highlighted the efficacy of this compound in a preclinical model:

  • Study on HCT-116 Cells : Researchers reported that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability, supporting its potential as an effective anticancer agent .

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